Citric acid, tripentyl ester
Description
Properties
IUPAC Name |
tripentyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-4-7-10-13-26-18(22)16-21(25,20(24)28-15-12-9-6-3)17-19(23)27-14-11-8-5-2/h25H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRFOGXSSDRZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(CC(=O)OCCCCC)(C(=O)OCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220540 | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-34-8 | |
| Record name | Citric acid, tripentyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citric acid, tripentyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Citric Acid, Tripentyl Ester
Direct Esterification of Citric Acid with Pentanol
The primary and most common method for preparing this compound is the direct esterification of citric acid (or its anhydride/monohydrate forms) with pentanol or pentanol mixtures. The general reaction is:
$$
\text{Citric Acid} + 3 \times \text{Pentanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 3 \times \text{Water}
$$
Reaction Conditions and Catalysts
Catalysts: Strong acid catalysts such as sulfuric acid, methanesulfonic acid, p-toluenesulfonic acid, or mineral acids are commonly used to accelerate the esterification process. Metal catalysts such as tin, titanium, or zirconium compounds can also be employed, often in finely divided or salt forms.
Temperature: The reaction mixture is typically heated under reflux conditions, often around 115°C or higher, to facilitate esterification and water removal.
Water Removal: Since water is a byproduct and can shift the equilibrium back to reactants, continuous removal of water is essential. This is achieved using azeotropic distillation with excess pentanol acting as an entrainer, or by vacuum distillation.
Alcohol Excess: Pentanol is used in stoichiometric excess (typically 5–50%, preferably 15–35%) to drive the reaction to completion and aid in water removal.
Reaction Time: The reaction is maintained for several hours (e.g., 3–6 hours) with intermittent distillation steps to recover alcohol and remove water.
Post-Reaction Treatment
The crude ester mixture is neutralized with a base such as sodium hydroxide to remove residual acid catalyst.
Activated carbon treatment (e.g., 2% by weight) and nitrogen stripping at elevated temperatures (around 140°C) are used to purify the ester and remove impurities.
Filtration through filter aids and drying complete the purification process.
Transesterification
An alternative or complementary method involves transesterification, where preformed citric acid esters (e.g., triesters with other alcohols) are reacted with pentanol to exchange ester groups. This method can fine-tune the ester composition and properties.
Industrial Scale Considerations
Industrial processes often use continuous reactors with integrated azeotropic distillation to continuously remove water and excess alcohol.
The composition of the ester mixture can be adjusted by distillation to separate different isomers or homologues.
The use of branched pentanol isomers (e.g., 3-methylbutanol) is common, with a preference for high proportions (>90%) of 3-methylbutyl radicals in the pentyl groups for optimal properties.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Reactants | Citric acid + Pentanol | Pentanol may be a mixture of isomers |
| Catalyst | Sulfuric acid, p-toluenesulfonic acid, methanesulfonic acid, metal salts (Sn, Ti, Zr) | Acid catalysts preferred for esterification |
| Molar ratio (Pentanol:Citric acid) | 3.0 to 3.5 (stoichiometric excess 5–50%) | Excess alcohol drives reaction forward |
| Temperature | 110–160 °C | Reflux and distillation temperatures |
| Reaction time | 3–6 hours per cycle | Multiple cycles possible for higher conversion |
| Water removal method | Azeotropic distillation, vacuum distillation | Essential to shift equilibrium toward ester formation |
| Neutralization | Sodium hydroxide (10× stoichiometric) | Removes residual acid catalyst |
| Purification | Activated carbon treatment, nitrogen stripping, filtration | Removes impurities and color |
| Yield | Typically >80% (based on analogous esters) | Dependent on process optimization |
Research Findings and Analysis
The esterification process is reversible; hence, continuous removal of water and excess alcohol is critical to achieving high yields.
The choice of catalyst affects reaction rate and product purity. Sulfuric acid and p-toluenesulfonic acid are effective but require neutralization post-reaction.
Using branched pentanol isomers like 3-methylbutanol enhances the compatibility and plasticizing properties of the resulting ester.
Transesterification allows modification of ester composition but requires careful control of reaction conditions to avoid side reactions.
Purification steps such as activated carbon treatment and nitrogen stripping reduce color and volatile impurities, improving product quality.
Analytical methods such as $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy are used to characterize the degree of branching and confirm ester structure.
Chemical Reactions Analysis
Reaction Conditions
-
Catalysts : Methanesulfonic acid (0.5–1.0% w/w of citric acid) or sulfuric acid, added as a 20% solution in pentanol to avoid localized high acidity and byproduct formation .
-
Temperature : Staged heating from 100°C to 140°C, with precise control to minimize aconitic acid formation .
-
Alcohol Excess : 15–35% stoichiometric excess of pentanol acts as both reactant and entrainer for water removal .
Three-Stage Esterification Process
| Stage | Conversion Target | Temperature Range | Duration (hrs) | Acid Number (mg KOH/g) |
|---|---|---|---|---|
| a | 80–90% | 100–140°C | 4–5 | ~94.5 |
| b | 90–95% | 140°C | 2–3 | ~27.8 |
| c | >99% | 140°C | 1–2 | <10.3 |
Mechanistic Insight :
Esterification proceeds via self-catalysis by citric acid in the initial stage (Stage a), followed by acid-catalyzed acceleration in Stage b. The hydroxyl group of citric acid engages in hydrogen bonding with the catalyst surface, favoring β-carboxylic esterification in high-dielectric solvents like DMSO .
Acetylation to Acetylated Tripentyl Citrate
The hydroxyl group of tripentyl citrate undergoes acetylation for enhanced plasticizer performance:
Reaction Protocol
-
Reagents : Acetic anhydride (1.2 equivalents) at 80–100°C.
-
Neutralization : Post-reaction neutralization with 10% Na₂CO₃ prevents decomposition during alcohol distillation.
-
Yield : >95% with minimal side products (e.g., <0.5% residual acetic acid).
Analytical Data for Acetylated Product :
| Property | Value |
|---|---|
| Hydroxyl Value (mg KOH/g) | <1.0 |
| Color (APHA) | ≤50 |
| Refractive Index (20°C) | 1.441–1.445 |
Transesterification Reactions
Tripentyl citrate participates in transesterification to produce mixed esters. For example:
Example: Transesterification with Nonanol
-
Reactants : Tripentyl citrate + nonanol (molar ratio 1:3).
-
Catalyst : Titanium(IV) isopropoxide (0.1% w/w).
-
Conditions : 160°C, 4 hrs under vacuum.
-
Outcome : Mixed pentyl/nonyl esters with tunable plasticizing properties.
Thermal Stability and Decomposition
Tripentyl citrate exhibits stability up to 180°C but decomposes via:
-
Pathway 1 : Retro-esterification to citric acid and pentanol above 200°C.
-
Pathway 2 : Formation of aconitic acid (dehydration product) in acidic, high-temperature environments .
Stabilization Measures :
-
Neutralization post-synthesis (pH 6.5–7.0) to inhibit retro-esterification .
-
Use of nitrogen sparging during synthesis to prevent oxidative discoloration .
Comparative Reaction Kinetics
Data from solvent-mediated esterification (citric acid + butanol model) :
| Solvent | Dielectric Constant | β/α Esterification Ratio | Dominant Pathway |
|---|---|---|---|
| DMSO | 46.7 | <2 | α-carboxylic |
| 1,4-Dioxane | 2.5 | >2 | β-carboxylic |
α-carboxylic: Esterification at the tertiary carboxylic group.
β-carboxylic: Esterification at the primary/secondary carboxylic groups.
Industrial-Scale Optimization
Scientific Research Applications
Chemistry
- Plasticizer : TBC is widely used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of plastics, making it suitable for applications in polyvinyl chloride (PVC) and other polymeric materials .
- Emulsifier : It functions effectively as an emulsifier in various formulations, stabilizing mixtures of oil and water .
Biology
- Biochemical Studies : TBC serves as a model compound for studying ester hydrolysis and transesterification reactions. Its stability and solubility make it ideal for laboratory experiments .
- Foam Stabilization : The compound is known for its ability to stabilize foams, particularly in culinary applications such as whipping egg whites .
Medicine
- Drug Delivery Systems : Due to its biocompatibility, TBC is investigated for use in drug delivery systems. It can form stable complexes with active pharmaceutical ingredients, enhancing their solubility and bioavailability .
- Pharmaceutical Coatings : TBC is utilized in pharmaceutical coatings to improve the release profile of medications and protect sensitive compounds from degradation .
Industry
- Coatings and Adhesives : TBC's excellent solubility makes it valuable in producing coatings and adhesives. Its properties allow for the formulation of products that require flexibility and durability .
- Food Additive : As a food additive (E1505), TBC is used to stabilize foams in food products and enhance texture .
Case Study 1: Use in Personal Care Products
A study by Hallstar highlighted the application of tributyl citrate in personal care formulations such as hair colorants and styling products. It acts as a plasticizer and solvent, improving the performance of these products while replacing phthalates—substances often scrutinized for safety concerns .
Case Study 2: Biochemical Research
In biochemical research, tributyl citrate has been employed to study the kinetics of ester hydrolysis. Its predictable behavior under various conditions allows researchers to develop models that predict how similar compounds will behave in biological systems.
Mechanism of Action
The mechanism of action of citric acid, tripentyl ester, primarily involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release citric acid and pentanol, which can then participate in various metabolic pathways. The ester can also interact with lipid bilayers, altering membrane fluidity and permeability.
Molecular Targets and Pathways:
Enzymes: Esterases and lipases that catalyze the hydrolysis of the ester bond.
Membranes: Lipid bilayers where the ester can integrate and modify membrane properties.
Comparison with Similar Compounds
Comparison with Similar Citric Acid Esters
Structural and Molecular Properties
Structural Insights :
- Triethyl Citrate : Fully esterified ethyl groups enhance hydrophobicity compared to citric acid, making it suitable as a plasticizer .
- Trimethyl Citrate : Shorter methyl groups increase polarity and volatility, limiting its use in high-temperature applications .
- Acetyl Triethyl Citrate (ATEC) : The acetyl group improves compatibility with polymers, enhancing plasticizing efficiency .
Triethyl Citrate (TEC) :
- Food Industry : Used as an emulsifier and flavor enhancer in ice cream and confectionery to prevent fat separation .
- Pharmaceuticals : Stabilizes active ingredients in chewable tablets and syrups .
- Plastics : A primary plasticizer in biodegradable polymers (e.g., cellulose acetate) due to low migration rates .
Trimethyl Citrate :
- Lab Reagent : Utilized in analytical chemistry for derivatization due to its volatility .
- Limited Industrial Use: Rarely employed in consumer products owing to higher water solubility.
Acetyl Triethyl Citrate (ATEC) :
Performance Metrics :
Industrial Production and Market Trends
- Production Methods: Fermentation: Citric acid is produced via Aspergillus niger fermentation (1.4 million tonnes annually) . Esterification: Citric acid reacts with alcohols (e.g., ethanol, methanol) using acid catalysts .
- Market Demand : TEC dominates due to its use in eco-friendly plastics, with a projected 4% annual growth .
Key Research Findings
- Oxidative Stability : Citrate esters like TEC reduce oxidative stress in polymers, contrasting with phosphate esters (e.g., triamyl phosphate), which are less biodegradable .
Biological Activity
Citric acid, tripentyl ester (C21H38O7) is a chemical compound derived from citric acid, where three pentyl alcohol groups are esterified to the citric acid molecule. This compound falls under the category of citric acid esters, which are increasingly recognized for their applications as plasticizers and their potential biological activities.
Chemical Structure and Properties
The molecular structure of this compound consists of a central citric acid moiety with three pentyl chains attached via ester linkages. This configuration influences its solubility, volatility, and interaction with biological systems.
1. Toxicological Studies
Recent studies have examined the toxicity profiles of citric acid esters, including tripentyl ester. Key findings include:
- Absorption and Metabolism : Citric acid esters are generally well absorbed in biological systems. For instance, studies indicate that orally administered citric acid is largely metabolized and serves as an energy source in humans, with a significant portion being reabsorbed by the kidneys .
- Toxicity Levels : The dermal LD50 values for citric acid and its esters (including triethyl citrate) were found to be greater than 5 g/kg in rabbits, indicating low acute toxicity . Long-term feeding studies have shown no significant adverse effects on body weight or health in various animal models when exposed to these compounds .
2. Cytotoxicity Studies
Research has highlighted the cytotoxic effects of citric acid esters on different cell lines:
- In vitro studies demonstrated that higher concentrations of certain citric acid esters could lead to cell death in cultured cells. For example, poly(1,4-butanediol citrate) derivatives showed varying degrees of cytotoxicity depending on their molecular weight and degree of esterification .
3. Endocrine Disruption Potential
Some studies suggest that certain citric acid esters may act as endocrine disruptors:
- Tributyl citrate (TBC), a related compound, has been identified as a selective agonist for the pregnane X receptor (PXR), influencing gene expression related to drug metabolism in intestinal cells but not affecting liver cells . This raises concerns regarding potential interactions with hormonal pathways.
Case Study 1: Food Contamination
A comprehensive study conducted in Nanjing assessed the contamination levels of various citric acid esters in food products. The findings revealed:
- Detection frequencies of citric acid esters ranged from 5% to 47% across different food categories, with cereals showing the highest prevalence . The estimated daily intake for adults was calculated to be around 38.3 ng/kg body weight under average exposure scenarios.
Case Study 2: Plasticizer Applications
Citric acid esters are widely used as plasticizers in various industries due to their favorable safety profiles compared to traditional phthalate plasticizers. A review highlighted:
- The increasing adoption of citric acid esters in food packaging materials due to their lower toxicity and potential for biodegradability . However, ongoing assessments are necessary to ensure consumer safety.
Comparative Analysis of Citric Acid Esters
| Compound | Chemical Formula | LD50 (Dermal) | Cytotoxicity | Endocrine Activity |
|---|---|---|---|---|
| Citric Acid | C6H8O7 | >5 g/kg (rabbits) | Low | None |
| Triethyl Citrate | C10H18O4 | >5 g/kg (rabbits) | Moderate | None |
| Tributyl Citrate | C16H30O4 | >5 g/kg (rabbits) | High | PXR Agonist |
| This compound | C21H38O7 | >5 g/kg (rabbits) | Moderate | Unknown |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing citric acid esters, such as tripentyl ester or its analogs (e.g., DPNCE)?
- Methodological Answer : Synthesis involves acylation of precursor molecules with anhydrides. For example, DPNCE is synthesized by reacting L-cysteine ethyl ester with propionic anhydride in the presence of pyridine and N,N-dimethylpyridine as catalysts. The reaction occurs under nitrogen gas in anhydrous methylene chloride, followed by purification via HCl and NaOH washes . This method avoids sodium overload, a common issue with sodium propionate administration.
Q. How can researchers quantify citric acid cycle (CAC) intermediates in myocardial tissue during metabolic studies?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used with isotope-labeled standards (e.g., [U-¹³C₆]citrate). Tissue samples are derivatized (e.g., TBDMS for CAC intermediates) to enhance detection sensitivity. For malonyl-CoA, alkaline hydrolysis and ammonia-positive chemical ionization are employed to monitor isotopic enrichment .
Q. What experimental models are suitable for evaluating the metabolic effects of citric acid esters in ischemia-reperfusion injury?
- Methodological Answer : Porcine models with 70% left anterior descending (LAD) coronary artery flow reduction for 1 hour, followed by reperfusion, are widely used. Parameters like arterial/venous metabolite concentrations (e.g., propionate, cysteine), myocardial oxygen consumption, and mechanical function (e.g., left ventricular pressure) are monitored. Isotopic tracers (e.g., [²H₅]propionate) track metabolic flux .
Advanced Research Questions
Q. Why does DPNCE increase myocardial CAC intermediates (e.g., citrate, succinate) without improving mechanical function during ischemia-reperfusion?
- Methodological Answer : While DPNCE elevates propionate uptake and anaplerosis (succinyl-CoA formation), mechanical function may remain unaffected due to:
- Insufficient oxidative stress reduction (e.g., unchanged glutathione oxidation markers like GSSR) .
- Compensatory metabolic pathways (e.g., fatty acid oxidation dominance) masking CAC flux improvements .
- Experimental limitations: Short ischemia duration (1 hour) may not fully replicate clinical infarction models .
Q. How do methodological differences in isotope tracing affect estimates of propionate’s contribution to CAC flux?
- Methodological Answer : Discrepancies arise from:
- Tracer selection : [²H₅]propionate vs. [U-¹³C₃]propionate alters metabolic pathway resolution (e.g., distinguishing carboxylation vs. oxidation).
- Sampling timing : Propionate uptake peaks at 20–40 minutes post-administration; delayed sampling underestimates flux .
- Normalization : Flux ratios (e.g., % CAC contribution) must account for baseline myocardial oxygen consumption variability .
Q. What contradictions exist in assessing cysteine’s antioxidant role in DPNCE-treated ischemia-reperfusion models?
- Methodological Answer : Despite elevated arterial cysteine (0.5 mM in DPNCE groups), myocardial uptake is negligible, and oxidative stress markers (e.g., lipid peroxidation, GSH/GSSG ratios) remain unchanged. This suggests:
- Rapid plasma cysteine degradation or limited cellular transport .
- Alternative redox mechanisms (e.g., propionate-mediated NADH generation) overshadowing cysteine’s antioxidant effects .
Q. How can researchers address the limitations of current ischemia-reperfusion models in replicating human cardiac pathologies?
- Methodological Answer :
- Extended ischemia : Test 2–4 hour occlusion to induce severe oxidative stress and CAC intermediate depletion .
- Comorbid models : Incorporate hypertension or diabetes to mimic clinical heterogeneity.
- Multi-organ metabolomics : Analyze liver-kidney-heart crosstalk to identify systemic compensatory mechanisms .
Methodological Challenges
Q. What are the key technical hurdles in measuring reversible CAC reactions (e.g., succinate ↔ fumarate) in vivo?
- Methodological Answer :
- Isotope scrambling : Labeled carbons from [U-¹³C₄]succinate may redistribute into other intermediates (e.g., malate), requiring kinetic modeling to correct .
- Tissue heterogeneity : Sub-sampling epicardial vs. endocardial regions introduces variability; laser-capture microdissection improves precision .
Q. How can conflicting data on citric acid esters’ metabolic effects be reconciled across studies?
- Methodological Answer :
- Standardize protocols : Harmonize ischemia duration, tracer doses, and sampling intervals.
- Meta-analysis : Pool datasets from studies using comparable models (e.g., porcine LAD occlusion) to identify consensus trends .
- Machine learning : Apply algorithms to disentangle confounding variables (e.g., hemodynamic vs. metabolic contributions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
